molecular formula C9H8N2O2 B1313838 2H-indazol-2-ylacetic acid CAS No. 58037-05-1

2H-indazol-2-ylacetic acid

Cat. No. B1313838
CAS RN: 58037-05-1
M. Wt: 176.17 g/mol
InChI Key: TVIFXNAJWOGGEQ-UHFFFAOYSA-N
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Description

2H-indazol-2-ylacetic acid, also known as Indazol-2-yl-acetic acid, is a synthetic compound that belongs to the family of indazole derivatives . It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 .


Synthesis Analysis

The synthesis of 2H-indazol-2-ylacetic acid and its derivatives has been a subject of research. A series of 22 indazole derivatives was synthesized and studied as antiprotozoals. The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .


Molecular Structure Analysis

The molecular structure of 2H-indazol-2-ylacetic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13) .


Chemical Reactions Analysis

There have been studies on the chemical reactions involving 2H-indazol-2-ylacetic acid. For instance, a green and practical electrooxidation protocol for C3 acyloxylation of 2H-indazoles with carboxylic acids in the presence of potassium carbonate has been developed by intermolecular cross-dehydrogenative C(sp2)–O coupling .


Physical And Chemical Properties Analysis

2H-indazol-2-ylacetic acid is a cream-colored powder . The compound should be stored at 0-8 °C .

Scientific Research Applications

Antimicrobial Agents

2H-indazol-2-ylacetic acid derivatives have been synthesized and tested against various pathogens. They exhibit potent antiprotozoal activity, often surpassing the reference drug metronidazole in efficacy. For instance, certain derivatives are significantly more active against Giardia intestinalis .

Anti-Inflammatory Agents

The anti-inflammatory potential of 2H-indazol-2-ylacetic acid derivatives has been evaluated both in silico and in vitro. These compounds have shown inhibitory effects on human cyclooxygenase-2 (COX-2), suggesting their utility as anti-inflammatory agents .

C–H Functionalization in Medicinal Chemistry

The 2H-indazole motif is prevalent in bioactive natural products and drugs. The late-stage functionalization of 2H-indazoles, including 2H-indazol-2-ylacetic acid, via C–H activation, is an efficient method for diversifying these compounds, which is crucial for medicinal chemistry .

Drug Design and Discovery

2H-indazol-2-ylacetic acid serves as a scaffold in medicinal chemistry. Its derivatives are found in compounds with diverse biological activities, making it a valuable entity in drug design and discovery processes .

Biological Evaluation of Hybrid Compounds

By hybridizing cyclic systems found in antimicrobial and anti-inflammatory compounds, researchers have created 2H-indazol-2-ylacetic acid derivatives. These hybrids are then biologically evaluated for their dual-action potential .

Anticandidal Agents

Some 2H-indazol-2-ylacetic acid derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. This indicates their potential application as anticandidal agents .

Future Directions

Indazole derivatives, including 2H-indazol-2-ylacetic acid, have attracted considerable attention due to their diverse biological activities. Future research may focus on the late-stage functionalization of 2H-indazoles via C–H activation or a radical pathway to increase the complexity and diversity of 2H-indazole derivatives .

properties

IUPAC Name

2-indazol-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIFXNAJWOGGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482507
Record name 2H-indazol-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-indazol-2-ylacetic acid

CAS RN

58037-05-1
Record name 2H-indazol-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-indazol-2-yl)acetic acid
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